Cas no 1448073-33-3 (N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- 1448073-33-3
- AKOS024554929
- N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
- VU0547900-1
- F6412-6562
-
- インチ: 1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24)
- InChIKey: LIIXDZJGDGUNIK-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C(NCC#CCOC2C=CC=CC=2C(N)=O)=O)=N1)C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 365.10117059g/mol
- どういたいしつりょう: 365.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 121Ų
N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6412-6562-20mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-10mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-40mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-5μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-1mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-15mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-3mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-25mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-50mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6412-6562-10μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1448073-33-3 | 10μmol |
$69.0 | 2023-09-09 |
N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamideに関する追加情報
Comprehensive Overview of N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS No. 1448073-33-3)
The compound N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, identified by its CAS No. 1448073-33-3, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a furan-2-yl moiety and an oxazole-3-carboxamide backbone, make it a subject of growing interest among chemists and researchers. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries such as "synthesis of oxazole derivatives" and "biological activity of furan-containing compounds."
Structurally, N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide combines a but-2-yn-1-yl linker with a carbamoylphenoxy group, offering versatility in molecular interactions. The presence of the furan ring enhances its electron-rich character, which is critical for binding to biological targets. Researchers investigating "heterocyclic compound design" or "small molecule drug discovery" often explore such frameworks due to their bioactivity and synthetic accessibility. Recent studies highlight its potential in modulating enzyme pathways, aligning with the rising demand for "targeted therapeutics" and "precision medicine."
In the context of agrochemical innovation, this compound's oxazole core resonates with efforts to develop "eco-friendly pesticides" and "plant growth regulators." The furan-2-yl component, known for its role in natural product derivatives, further aligns with the trend toward "bio-based chemicals." Users searching for "oxazole applications in agriculture" or "furan derivatives in crop protection" will find this molecule particularly relevant. Its stability under physiological conditions also makes it a candidate for "sustainable formulation development."
From a synthetic chemistry perspective, the compound's CAS No. 1448073-33-3 serves as a key identifier for researchers optimizing "click chemistry reactions" or "alkyne-azide cycloadditions." The but-2-yn-1-yl spacer facilitates modular derivatization, a feature highly valued in "combinatorial chemistry" and "high-throughput screening." Laboratories focusing on "molecular docking studies" may leverage its structural motifs to explore protein-ligand interactions, addressing popular queries like "computational drug design."
Environmental and regulatory considerations are equally pivotal. While not classified as hazardous, the compound's biodegradability and "green chemistry metrics" are under scrutiny, reflecting broader industry shifts toward "benign-by-design" principles. Analysts tracking "chemical safety profiles" or "REACH compliance" often reference such data to align with global sustainability goals.
In summary, N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exemplifies the intersection of innovation and practicality. Its multifaceted applications—spanning drug discovery, agrochemicals, and material science—cater to diverse research agendas. By addressing trending topics like "structure-activity relationships" and "functional group tuning," this overview bridges gaps in scientific discourse while adhering to SEO-optimized readability for audiences ranging from academicians to industrial R&D teams.
1448073-33-3 (N-4-(2-carbamoylphenoxy)but-2-yn-1-yl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 関連製品
- 928-04-1(Potassium but-2-ynedioate)
- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)
- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 67074-71-9(pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))
- 73399-86-7(2-Naphthalenecarbonitrile, 5-chloro-)
- 1804915-80-7(Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)
- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)



